Dimethyl 2-bromopentanedioate

Descripción general

Descripción

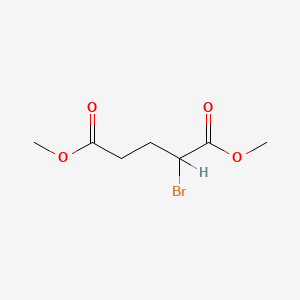

Dimethyl 2-bromopentanedioate is an organic compound with the molecular formula C7H11BrO4 and a molecular weight of 239.06 g/mol . It is a brominated ester derivative of pentanedioic acid, commonly used in organic synthesis and various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 2-bromopentanedioate can be synthesized through the bromination of dimethyl pentanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid (CH3COOH). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in dimethyl 2-bromopentanedioate serves as a superior leaving group, enabling S<sub>N</sub>2 reactions with nucleophiles. Key findings include:

-

Reactivity with Chloride : In the presence of TaCl₅, the compound undergoes substitution to form dimethyl 2-(2-chloro-2-phenylethyl)malonate (81% yield) via an S<sub>N</sub>2 mechanism .

-

Solvent Influence : Reactions in 1,2-dichloroethane at room temperature favor high selectivity for monochlorinated products .

Mechanistic Insight :

Quantum chemical modeling (B3LYP/6-31G(d)/LanL2DZ) reveals an activation barrier of 14.56 kcal/mol for cyclopropane ring-opening reactions involving analogous brominated esters . This suggests a kinetically accessible pathway for nucleophilic displacement.

Cyclopropane Ring-Opening Reactions

This compound derivatives participate in ring-opening reactions under catalytic conditions:

-

TaCl₅-Mediated Ring Opening : Reaction with aromatic aldehydes (e.g., p-methoxybenzaldehyde) in the presence of TaCl₅ yields tetrahydronaphthalene derivatives. Electron-donating substituents on aldehydes reduce electrophilicity, directing reaction pathways .

-

GaCl₃ Catalysis : Similar reactions with GaCl₃ proceed via a distinct mechanism involving carbocation intermediates .

Ester Hydrolysis and Reduction

-

Hydrolysis : Acidic or basic conditions hydrolyze ester groups to carboxylic acids. For example, HCl/NaOH facilitates conversion to pentanedioic acid.

-

Reduction : LiAlH₄ reduces ester groups to primary alcohols (e.g., dimethyl pentanediol).

C–C Bond Formation

The compound participates in cross-coupling reactions:

-

Heck, Suzuki, and Negishi Couplings : The α-bromo ester acts as an electrophilic partner in Pd-catalyzed couplings, enabling synthesis of complex aryl/alkyl-substituted derivatives.

Comparative Reactivity

Mechanistic and Computational Data

-

Transition State Analysis : The transition state for cyclopropane ring-opening involves partial C–Br bond cleavage and nucleophilic attack (Figure 1) .

-

Electrophilic Intermediate Stability : Electron-withdrawing groups on aldehydes stabilize carbocation intermediates, enhancing reaction efficiency .

Limitations and Selectivity Challenges

Aplicaciones Científicas De Investigación

Organic Synthesis

Dimethyl 2-bromopentanedioate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a key intermediate in the preparation of more complex molecules.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to substituted esters or amides.

- Reduction : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Hydrolysis : The compound can undergo hydrolysis to yield carboxylic acids and methanol under acidic or basic conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients. Its unique reactivity profile allows researchers to explore new drug candidates and optimize existing compounds.

- Case Study : Research has indicated potential antimicrobial properties associated with compounds structurally similar to this compound. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Material Science

The compound is also used as a precursor in the synthesis of polymers and advanced materials. Its reactivity enables the formation of polymeric structures that can be tailored for specific applications.

- Example Applications :

- Development of biodegradable plastics.

- Synthesis of polymer coatings with enhanced properties.

Biological Studies

This compound plays a role in biological research, particularly in enzyme-catalyzed reactions and metabolic pathway studies. Its ability to act as an inhibitor in specific enzyme reactions makes it valuable for understanding metabolic disorders.

- Research Insight : Studies have shown that this compound can inhibit enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

Mecanismo De Acción

The mechanism of action of dimethyl 2-bromopentanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are facilitated by the presence of suitable reagents and catalysts .

Comparación Con Compuestos Similares

Diethyl 2-bromopentanedioate: Similar structure but with ethyl ester groups instead of methyl.

Dimethyl 2-chloropentanedioate: Similar structure but with a chlorine atom instead of bromine.

Dimethyl 2-iodopentanedioate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Dimethyl 2-bromopentanedioate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is a better leaving group compared to chlorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the methyl ester groups provide distinct chemical properties compared to ethyl esters, affecting the compound’s solubility and reactivity .

Actividad Biológica

Dimethyl 2-bromopentanedioate, with the chemical formula CHBrO and a molecular weight of 239.06 g/mol, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a brominated ester that exhibits significant reactivity due to the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. The compound can undergo various chemical transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH), alkoxide ions (RO), or amines (RNH).

- Reduction : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH).

- Hydrolysis : The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

These reactions are crucial for its utility in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates.

Biological Activity

Research indicates that this compound has potential biological activities that warrant further exploration:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. Its structural similarity to known antimicrobial agents positions it as a candidate for further investigation in this area.

- Enzyme Inhibition : The compound may act as an inhibitor in enzyme-catalyzed reactions, which is significant in metabolic pathway studies. For instance, it has been utilized in studies focusing on the inhibition of specific enzymes involved in metabolic disorders .

Case Studies and Research Findings

- Synthesis of Pharmaceutical Intermediates : this compound has been employed as a building block in synthesizing complex molecules, including those used in medicinal chemistry. For example, it plays a role in the synthesis of Tronocarpine through a selective radical addition process facilitated by iridium (Ir(III))-catalyzed photoredox reactions.

- Toxicological Assessments : Toxicological evaluations have indicated that this compound is permeable through biological membranes (Log Kp = -6.96 cm/s), suggesting potential bioavailability when administered. However, it is not classified as a substrate for P-glycoprotein (P-gp), indicating limited efflux from cells .

- Comparative Studies with Related Compounds : Comparative analyses with similar compounds such as diethyl 2-bromopentanedioate and dimethyl 2-chloropentanedioate reveal that the brominated variant exhibits enhanced reactivity due to the superior leaving group ability of bromine compared to chlorine. This property enhances its utility in synthetic applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 239.06 g/mol |

| Log Kp (skin permeation) | -6.96 cm/s |

| P-gp Substrate | No |

| CYP Inhibitors | None |

Propiedades

IUPAC Name |

dimethyl 2-bromopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPSZQADJPIQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997357 | |

| Record name | Dimethyl 2-bromopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-94-1 | |

| Record name | Dimethyl alpha-bromoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-bromopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl 2-bromopentanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Dimethyl 2-bromopentanedioate in the synthesis of Tronocarpine?

A1: this compound serves as a crucial building block in the construction of the ABDE and ABCD cores of Tronocarpine. The research paper describes an innovative synthetic strategy using an iridium (Ir(III))-catalyzed photoredox reaction. [] In this process, this compound undergoes a selective radical addition to the C-2 position of indole, a key intermediate in the synthesis. This reaction is driven by visible light and facilitated by the photocatalyst. Subsequent intramolecular cyclization steps, enabled by the structural features introduced by this compound, lead to the formation of the desired polycyclic cores of Tronocarpine. [] This approach offers a more efficient and controlled method compared to traditional synthetic routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.